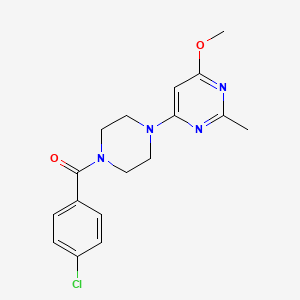

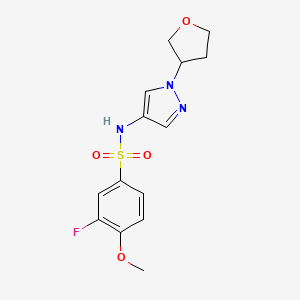

![molecular formula C19H20ClN3O2 B2863389 N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-79-9](/img/structure/B2863389.png)

N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide” is a chemical compound with the molecular formula C17H16ClN3O2 . It contains a benzimidazole moiety, which is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole ring system, which is a bicyclic compound consisting of the fusion of benzene and imidazole . The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. It has a molecular weight of 329.789 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds structurally related to the queried chemical, were synthesized and evaluated for their antibacterial and cytotoxic properties. Some of these compounds exhibited good antibacterial activity and cytotoxic activity in vitro, suggesting their potential as antimicrobial agents and in cancer therapy (Noolvi et al., 2014).

Antiprotozoal Activity : A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong activity, with IC50 values in the nanomolar range, surpassing metronidazole, the standard treatment for these infections (Pérez‐Villanueva et al., 2013).

Chemical Synthesis and Characterization

- Synthetic Pathways and Chemical Structures : Research on benzimidazole derivatives, including compounds similar to the query, has focused on their synthesis, chemical structure elucidation, and potential biological activities. These studies involve various chemical reactions and techniques to create and characterize new compounds with potential biological and pharmacological applications (Sik et al., 1983).

Potential for Drug Development

- Novel Drug Candidates : Benzimidazole derivatives are investigated for their potential as novel drug candidates in treating various diseases due to their diverse biological activities. This includes exploring their use as antiallergic agents, with some compounds showing promise in suppressing histamine release and inhibiting 5-lipoxygenase (Nakano et al., 1999).

Mecanismo De Acción

The mechanism of action of benzimidazole derivatives is diverse and depends on their specific biological activity. For example, some benzimidazole derivatives have been found to exhibit antimicrobial and antiviral activities, suggesting that they may interact with microbial and viral proteins or enzymes .

Direcciones Futuras

The benzimidazole moiety is a promising pharmacophore with diverse pharmacological activities . Future research could focus on designing and synthesizing new benzimidazole derivatives with enhanced biological activities and improved safety profiles. Additionally, more detailed studies on the physical and chemical properties, safety, and hazards of specific benzimidazole derivatives, including “N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide”, would be beneficial.

Propiedades

IUPAC Name |

N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-14(24)22(2)13-19-21-16-8-4-5-9-17(16)23(19)11-12-25-18-10-6-3-7-15(18)20/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUYEJKZWIFZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2863310.png)

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)

![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)

![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863322.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2863323.png)

![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)

![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)